molecular formula C10H20N2S B13272442 1-methyl-N-(thian-3-yl)pyrrolidin-3-amine

1-methyl-N-(thian-3-yl)pyrrolidin-3-amine

Cat. No.: B13272442
M. Wt: 200.35 g/mol
InChI Key: MAVRINRWFGLMLV-UHFFFAOYSA-N
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Description

1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine is a compound characterized by the presence of a pyrrolidine ring substituted with a methyl group and a thian-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(thian-3-yl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with appropriate thian-3-yl precursors. One common method includes the use of 1,4-dichloro-2-butanol and monomethylamine in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thian-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thian-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but lacking the thian-3-yl group.

    Pyrrolidin-2-one: A derivative with a carbonyl group at the 2-position.

    3-Iodopyrroles: Compounds with an iodine substituent on the pyrrole ring.

Uniqueness: 1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine is unique due to the presence of both the methyl and thian-3-yl groups, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-methyl-N-(thian-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H20N2S/c1-12-5-4-9(7-12)11-10-3-2-6-13-8-10/h9-11H,2-8H2,1H3

InChI Key

MAVRINRWFGLMLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NC2CCCSC2

Origin of Product

United States

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